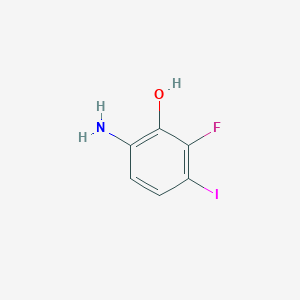

6-Amino-2-fluoro-3-iodophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

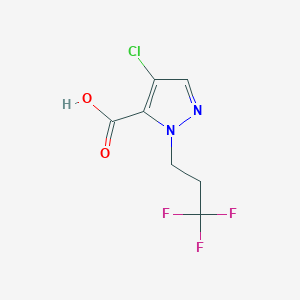

6-Amino-2-fluoro-3-iodophenol is a chemical compound with the molecular formula C6H5FINO and a molecular weight of 253.01 .

Synthesis Analysis

The synthesis of phenols like this compound can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Scientific Research Applications

Application in Anti-HIV Agents

6-Amino-2-fluoro-3-iodophenol derivatives have been explored in the context of HIV treatment. Shirasaka et al. (1990) synthesized and tested various halo-substituted dideoxypurine ribofuranosides (ddPs), including 2-amino-6-fluoro derivatives, for their in vitro activity against HIV. These compounds showed potent activity against HIV, comparable to existing treatments, and completely blocked HIV infectivity without affecting target cell growth (Shirasaka et al., 1990).

Photophysics and Biological Applications

Vázquez et al. (2005) synthesized a new environment-sensitive fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which shows promise as a biological probe due to its responsive fluorescence in various environments. This research extends the applications of similar fluorophores for monitoring biological interactions, such as protein-protein interactions (Vázquez, Blanco & Imperiali, 2005).

Design and Synthesis of Fluorescent Amino Acids

Cheng et al. (2020) discussed the advances in the design and synthesis of fluorescent amino acids, which are instrumental in constructing fluorescent macromolecules like peptides and proteins. These developments are crucial for non-invasive studies in cells and organisms, enhancing our understanding of biological systems at the molecular level (Cheng, Kuru, Sachdeva & Vendrell, 2020).

Development of Protease-Sensitive Fluorogenic Probes

Richard et al. (2008) used a self-immolative spacer strategy to create new protease-sensitive fluorogenic probes. These probes are based on phenol-based fluorophores and are released through an enzyme-initiated reaction, demonstrating potential applications in the detection and study of proteases (Richard, Meyer, Jolivel, Massonneau, Dumeunier, Vaudry, Vaudry, Renard & Romieu, 2008).

Radiopharmaceutical Applications

Libert et al. (2013) described the production of no-carrier-added 6-18F-Fluoro-l-Dopa, a radiopharmaceutical for evaluating presynaptic dopaminergic function. This advancement represents a significant contribution to the field of nuclear medicine, particularly in the context of PET imaging (Libert, Franci, Plenevaux, Ooi, Maruoka, Luxen & Lemaire, 2013).

Properties

IUPAC Name |

6-amino-2-fluoro-3-iodophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHLXTUXJQHMRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)O)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

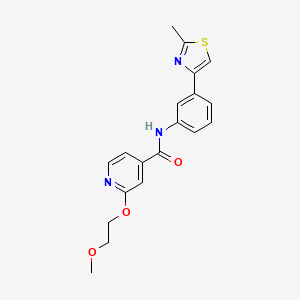

![N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375886.png)

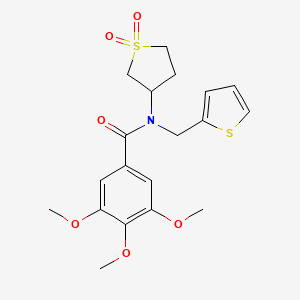

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2375891.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2375895.png)

![N-(2,5-dimethylphenyl)-7-{[isobutyryl(4-methylphenyl)amino]methyl}-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2375897.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2375898.png)

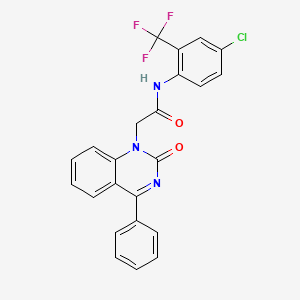

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2375899.png)